REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[C:4]1[C:9]([NH:10]C(OC(C)(C)C)=O)=[CH:8][CH:7]=[N:6][CH:5]=1>C(O)(C(F)(F)F)=O.C(Cl)Cl.C(Cl)Cl>[CH3:1][O:2][C:3](=[O:18])[C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[N:6][CH:5]=1 |f:1.2|
|
Name
|
Formula 505
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.08 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=CC=C1NC(=O)OC(C)(C)C)=O
|
Name
|
TFA DCM
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washing with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate, and concentration under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=CC=C1N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.43 g | |
YIELD: PERCENTYIELD | 99.1% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |